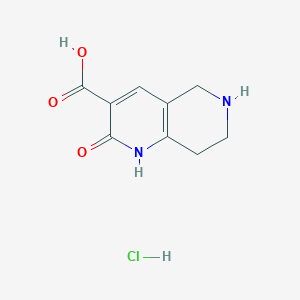![molecular formula C18H16BrN3O3 B2529598 (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate CAS No. 308242-23-1](/img/structure/B2529598.png)
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: is a complex organic compound with a molecular formula of C18H16BrN3O3 and a molecular weight of 402.25 g/mol [_{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e ...
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the appropriate benzene derivative followed by the formation of the diazepine ring[_{{{CITATION{{{1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo [e ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93d5304a?context=bbe). The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product[{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure the purity and yield of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions are common, where different groups can replace the bromine atom.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals, such as sedatives and anxiolytics. Additionally, it serves as a building block for the development of new chemical entities with potential therapeutic benefits.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: is unique due to its specific structural features and reactivity[_{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e .... Similar compounds include other benzodiazepine derivatives, which are also used in pharmaceutical applications. the presence of the bromine atom and the specific substitution pattern distinguishes this compound from others.
List of Similar Compounds
Diazepam
Lorazepam
Alprazolam
Clonazepam
These compounds share structural similarities but have different substituents and functional groups, leading to varied biological activities.
Propiedades
IUPAC Name |
methyl 3-[(3S)-7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITXBYGUVDYTBQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
![N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2529525.png)


![methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2529532.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)
amino}acetamide](/img/structure/B2529537.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)
